tert-Butyl (5-ethynyl-3-methylpyridin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with an ethynyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Formation of the Boc-protected amine: The amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Substitution reactions: The Boc-protected amine is then subjected to substitution reactions to introduce the ethynyl and methyl groups onto the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed as a protecting group for amines in peptide synthesis.
Biology:
- Investigated for its potential use in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine:
- Explored for its potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target molecule. The ethynyl and methyl groups on the pyridine ring can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-Butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- tert-Butyl (2-methylpyridin-3-yl)carbamate
Comparison:
- tert-Butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate is unique due to the presence of both ethynyl and methyl groups on the pyridine ring, which can influence its reactivity and binding properties.
- Similar compounds may lack one or both of these substituents, leading to differences in their chemical behavior and applications.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-(5-ethynyl-3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-6-10-7-9(2)11(14-8-10)15-12(16)17-13(3,4)5/h1,7-8H,2-5H3,(H,14,15,16) |
InChI Key |
VUWOUYSQIHAWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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